7-Methoxyheptaphylline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
119736-84-4 |
|---|---|
Molecular Formula |
C19H19NO3 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
2-hydroxy-7-methoxy-1-(3-methylbut-2-enyl)-9H-carbazole-3-carbaldehyde |
InChI |
InChI=1S/C19H19NO3/c1-11(2)4-6-15-18-16(8-12(10-21)19(15)22)14-7-5-13(23-3)9-17(14)20-18/h4-5,7-10,20,22H,6H2,1-3H3 |
InChI Key |
RJWKVZMWLOWCMX-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C(C(=CC2=C1NC3=C2C=CC(=C3)OC)C=O)O)C |
Canonical SMILES |
CC(=CCC1=C(C(=CC2=C1NC3=C2C=CC(=C3)OC)C=O)O)C |
Other CAS No. |
119736-84-4 |
Synonyms |
7-methoxyheptaphylline |
Origin of Product |
United States |
Natural Origin and Bioprospecting of 7 Methoxyheptaphylline
Isolation and Identification from Botanical Sources
The quest for novel bioactive compounds has led researchers to explore the rich biodiversity of the plant kingdom. It is within this context that 7-Methoxyheptaphylline has been discovered and characterized.
Clausena harmandiana, a medicinal plant traditionally used for treating ailments like headaches and stomachaches, is a prominent natural source of this compound. nih.govresearchgate.net Extensive phytochemical investigations have revealed that the roots and root bark of this plant are particularly rich in carbazole (B46965) alkaloids, including this compound. cabidigitallibrary.orgnrct.go.thnih.gov Studies have consistently isolated and identified this compound from various extracts of C. harmandiana, often alongside other related carbazole alkaloids such as heptaphylline (B100896). nih.govacs.orgnih.govjst.go.jp The presence of these compounds has been confirmed through various analytical techniques, solidifying the status of C. harmandiana as a key species for obtaining this compound for research purposes. ebi.ac.uk
While Clausena harmandiana is a primary source, this compound has also been identified in other plant species, particularly within the Rutaceae family. For instance, it has been isolated from the roots of Micromelum glanduliferum, where it serves as a chemotaxonomic marker to differentiate it from other species within the same genus. nih.gov The compound has also been found in other Clausena species, highlighting a pattern of its distribution within this genus. nrct.go.thprota4u.org
Clausena harmandiana as a Primary Source Organism
Biosynthetic Pathways of this compound
The formation of this compound within plants involves a complex series of biochemical reactions. While the complete pathway is still under investigation, significant progress has been made in understanding the key steps.
The biosynthesis of the fundamental carbazole skeleton is a critical initial phase. nih.gov It is generally accepted that the carbazole core of many alkaloids is derived from tryptophan. nih.gov In bacteria, the formation of the carbazole skeleton involves the condensation of tryptophan or a derivative with pyruvate. nih.gov This process is catalyzed by a suite of enzymes, including a thiamine-dependent enzyme and a ketosynthase-like enzyme. nih.gov One key enzyme, a carbazole synthase, is responsible for the crucial cyclization step that forms the tricyclic carbazole ring. nih.govresearchgate.net While much of the detailed mechanistic work has been done in bacteria, it provides a valuable model for understanding the analogous processes in plants. nih.govnih.gov
Following the formation of the carbazole core, subsequent modifications such as methylation and prenylation occur to yield the final structure of this compound.
The methylation of the hydroxyl group at the C7 position is a key step. In the biosynthesis of a related carbazole alkaloid, carbazomycin, an O-methyltransferase (CbzMT) has been identified that catalyzes the methylation of hydroxyl groups on the carbazole ring. nih.gov It is plausible that a similar enzyme is responsible for the methylation step in the biosynthesis of this compound.
Prenylation, the attachment of a prenyl group, is another crucial modification. Aromatic substrate prenyltransferases are enzymes that catalyze the transfer of a prenyl group to an electron-rich aromatic ring. nih.gov In the biosynthesis of neocarazostatin A, a new type of phytoene-synthase-like prenyltransferase (NzsG) has been characterized. acs.org The presence of an isopentenyl diphosphate (B83284) (IPP) isomerase in the biosynthetic gene clusters of some carbazole alkaloids suggests the involvement of the mevalonate (B85504) or non-mevalonate pathway for providing the prenyl donor, isopentenyl diphosphate. nih.gov
Proposed Mechanistic Elucidations of Carbazole Core Formation
Microbial and Algal Production of this compound
Currently, there is no direct evidence in the reviewed literature of this compound production by microbial or algal sources. While bacteria, particularly actinomycetes, are known to produce a variety of carbazole alkaloids, the specific synthesis of this compound has not been reported. nih.govbiorxiv.org However, the elucidation of biosynthetic pathways in bacteria for similar compounds opens up possibilities for chemo-enzymatic synthesis and biotransformation approaches to produce this compound and its derivatives in microbial systems. mdpi.com
Synthetic Methodologies and Chemical Derivatization of 7 Methoxyheptaphylline
Total Synthesis Approaches to the 7-Methoxyheptaphylline Core Structure
The complete chemical synthesis of this compound provides a route to the natural product and its analogues, independent of natural sourcing. These synthetic endeavors often involve the construction of the key tricyclic carbazole (B46965) framework followed by the introduction of necessary functional groups.
Key Synthetic Transformations and Reaction Mechanisms
A notable total synthesis of this compound was achieved as part of a broader effort to synthesize various prenyl- and geranyl-substituted carbazole alkaloids. A key feature of this approach is the formation of a pyran ring, which is subsequently opened reductively. This pyran ring opening, facilitated by diisobutylaluminium hydride (DIBAL-H), serves as an effective method for introducing prenyl groups, which are characteristic of many carbazole alkaloids, including this compound.
Another synthetic strategy involves the annulation of a pyran ring onto a carbazole precursor. researchgate.net The specific sequence often begins with the construction of a suitably substituted carbazole nucleus. For instance, a highly regioselective Claisen rearrangement can be employed to create a selectively functionalized indole (B1671886) intermediate. chimia.ch This intermediate can then be converted to an aldehyde, which upon cyclization, forms the carbazole core. Subsequent transformations, including the introduction of the methoxy (B1213986) group and the formyl group, lead to the final product. chimia.ch
The table below summarizes a selection of key reactions used in the synthesis of the this compound scaffold.
| Reaction Type | Reagents/Conditions | Purpose |
| Reductive Pyran Ring Opening | Diisobutylaluminium hydride (DIBAL-H) | Introduction of prenyl groups. |
| Claisen Rearrangement | Heat or Lewis acid | Regioselective functionalization of an indole precursor. chimia.ch |
| Cyclization | BF₃/MeOH or methanolic HCl | Formation of the carbazole ring system from an aldehyde precursor. chimia.ch |
| Formylation | Diethoxycarbenium tetrafluoroborate | Introduction of the formyl group onto the carbazole nucleus. chimia.ch |
Stereochemical Considerations in Synthetic Pathways
While this compound itself is achiral, the synthesis of related, more complex carbazole alkaloids often requires careful control of stereochemistry. For example, in the synthesis of derivatives with chiral side chains or additional stereocenters on the carbazole nucleus, asymmetric synthesis methodologies become crucial. The stereochemistry of a hydroxyl group at a specific position, for instance, can be a critical factor that is often challenging to assign without detailed spectroscopic analysis and comparison with authentic samples. sci-hub.ru
Semi-Synthetic Strategies for this compound Analogues
Semi-synthesis, which utilizes the naturally occurring this compound as a starting material, offers a more direct route to a wide array of derivatives. nih.govresearchgate.net This approach allows for the targeted modification of specific parts of the molecule to explore structure-activity relationships.
Modification of the Carbazole Nucleus
Modifications to the carbazole nucleus of this compound have been explored to generate novel compounds. These modifications often involve electrophilic substitution reactions. For example, bromination of the carbazole ring has been successfully carried out to produce bromo derivatives. nrct.go.th These halogenated analogues have shown interesting biological profiles. nrct.go.th The introduction of substituents at various positions on the carbazole ring can influence the electronic properties and steric profile of the molecule, potentially leading to altered biological activity. nrct.go.th
Functional Group Interconversions and Derivatization at Specific Positions
A significant focus of semi-synthetic efforts has been the modification of the functional groups present in this compound. The aldehyde group, in particular, serves as a versatile handle for a variety of chemical transformations.
One common derivatization is the conversion of the aldehyde to an oxime. nrct.go.th This is typically achieved by reacting this compound with hydroxylamine (B1172632) hydrochloride. nrct.go.th The resulting oxime derivatives have demonstrated potent biological activities. nrct.go.thnih.gov
Another important transformation is reductive amination. mdpi.com This reaction involves treating the aldehyde group with an amine in the presence of a reducing agent, such as sodium triacetoxyborohydride, to yield aminocarbazole derivatives. mdpi.com This method has been used to synthesize a series of amino derivatives of this compound with varying amine side chains. mdpi.comnih.gov
The table below details some of the semi-synthetic modifications performed on this compound.
| Starting Material | Reaction | Reagents | Product Type |
| This compound | Oximation | Hydroxylamine hydrochloride | Oxime derivative. nrct.go.th |
| This compound | Bromination | N-Bromosuccinimide | Bromo-carbazole derivative. nrct.go.th |
| This compound | Reductive Amination | Various amines, Sodium triacetoxyborohydride | Aminocarbazole derivatives. mdpi.com |
Development of Hybrid Molecules Incorporating the this compound Scaffold
In a rational drug design approach, the this compound scaffold has been incorporated into hybrid molecules. This strategy aims to combine the favorable properties of this compound with those of another pharmacophore to create multifunctional agents.
A notable example is the synthesis of tacrine-7-methoxyheptaphylline hybrids. rsc.orgnih.govingentaconnect.com Tacrine (B349632) is a known acetylcholinesterase inhibitor. rsc.org By connecting the this compound moiety to tacrine via an appropriate linker, researchers have developed novel compounds with potential applications in the treatment of complex diseases. rsc.orgsci-hub.setandfonline.com These hybrid molecules have been designed to interact with multiple biological targets. rsc.orgnih.govingentaconnect.com The length and nature of the linker chain can be varied to optimize the activity of these hybrid compounds. nih.gov
Structural Analysis and Structure Activity Relationship Sar Studies of 7 Methoxyheptaphylline
Conformational Analysis and Spectroscopic Characterization (beyond basic identification)
The definitive structure of 7-methoxyheptaphylline has been elucidated through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry. The 1H NMR spectrum of this compound reveals characteristic signals corresponding to its distinct structural components. mdpi.com Key signals include a singlet for the hydroxyl group (OH) at approximately δ 11.64 ppm, a singlet for the formyl proton (CHO) around δ 9.89 ppm, and a broad singlet for the amine proton (NH) at δ 8.12 ppm. mdpi.com The aromatic protons on the carbazole (B46965) core and the protons of the prenyl group also show distinct chemical shifts and coupling constants, which are instrumental in confirming the substitution pattern. mdpi.com
The 13C NMR spectrum further corroborates the structure, with signals for the carbonyl carbon of the aldehyde, the methoxy (B1213986) carbon, and the carbons of the aromatic rings and the prenyl side chain appearing at their expected chemical shifts. mdpi.com For instance, the methoxy group carbon (OCH3) typically resonates around δ 55.68 ppm. mdpi.com
Conformational studies on related carbazole carbohydrazide (B1668358) derivatives suggest that the carbazole moiety introduces significant rotational barriers. dergipark.org.tr This rigidity can limit the number of stable conformers in solution, which is a critical factor in its interaction with biological targets. dergipark.org.tr The planar nature of the carbazole ring system is a defining feature, influencing how the molecule presents its substituents for binding.
Table 1: Selected 1H and 13C NMR Spectroscopic Data for this compound in CDCl3 mdpi.com
| Assignment | 1H NMR (δ ppm, J in Hz) | 13C NMR (δ ppm) |
| OH | 11.64 (s) | - |
| CHO | 9.89 (s) | 195.54 |
| NH | 8.12 (brs) | - |
| H-4 | 7.92 (s) | 120.67 |
| H-5 | 7.83 (d, J = 8.49) | 117.65 |
| H-8 | 6.91 (d, J = 1.6) | 95.78 |
| H-6 | 6.86 (dd, J = 8.5, 2.09) | 109.09 |
| H-2' | 5.31 (m) | 121.45 |
| OCH3 | 3.90 (s) | 55.68 |
| H-1' | 3.62 (d, J = 6.83) | 23.00 |
| H-5' / H-4' | 1.90 (s) | 25.89 |
| H-4' / H-5' | 1.77 (s) | 18.29 |
Elucidation of Pharmacophoric Features within the this compound Scaffold
Pharmacophore modeling aims to identify the essential spatial arrangement of molecular features responsible for a molecule's biological activity. For this compound and related carbazole alkaloids, several key pharmacophoric features have been identified that contribute to their cytotoxic and neuroprotective effects.
Molecular docking studies have indicated that this compound can stably bind to the active site of enzymes like acetylcholinesterase (AChE), a target in Alzheimer's disease research. acgpubs.org The binding is facilitated by a combination of interactions, including:
π-π stacking: The planar aromatic carbazole ring system interacts with aromatic amino acid residues in the enzyme's active site, such as Trp84. acgpubs.org
Hydrogen bonding: The hydroxyl and formyl groups on the carbazole ring can act as hydrogen bond donors and acceptors.
Hydrophobic interactions: The prenyl group and the carbazole core contribute to hydrophobic interactions within the binding pocket. acgpubs.org
In the context of its anticancer activity, molecular docking analysis has suggested that this compound targets TGF-β-activated kinase 1 (TAK1), a key protein in inflammatory and cell survival pathways. nih.govnih.gov The interaction with TAK1 is a critical aspect of its mechanism for inducing apoptosis in cancer cells. nih.govnih.gov The combination of the rigid carbazole scaffold, the strategically placed functional groups, and the lipophilic prenyl moiety constitutes the core pharmacophore responsible for its biological activities.
Impact of Structural Modifications on Biological Activity Profiles
Structure-activity relationship (SAR) studies involve systematically modifying a molecule's structure to understand how these changes affect its biological potency and selectivity. Such studies on the this compound scaffold have provided valuable insights into the roles of its key functional groups.
The methoxy group at the C-7 position has a notable impact on the biological activity of the heptaphylline (B100896) core. In studies comparing this compound to its non-methoxylated counterpart, heptaphylline, differences in cytotoxic and other biological activities have been observed. For instance, both compounds exhibit strong cytotoxicity against certain cancer cell lines, but their potencies can vary. mdpi.comacs.org
The presence of the methoxy group can influence the molecule's electronic properties and its ability to form specific interactions with target proteins. For example, in the development of hybrid molecules combining tacrine (B349632) with heptaphylline and this compound for potential Alzheimer's disease treatment, the methoxy group at the 7-position was found to be important for the inhibition selectivity against AChE over butyrylcholinesterase (BuChE). sci-hub.se
Table 2: Comparative Cytotoxicity of Heptaphylline and this compound acs.org
| Compound | Cell Line | IC50 (µM) |
| Heptaphylline | NCI-H187 | 2.7 |
| KB | 2.2 | |
| This compound | NCI-H187 | 1.3 |
| KB | 2.1 | |
| Vero | No cytotoxicity |
The prenyl group is a common feature in many biologically active natural products and is known to play a significant role in their interactions with biological membranes and protein targets. The introduction of a prenyl group generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. nih.gov This increased lipophilicity can also lead to stronger hydrophobic interactions with target proteins. nih.gov
Modification of the nitrogen atom of the carbazole ring has been a key strategy in the synthesis of novel derivatives with enhanced biological activities. N-alkylation of the carbazole nitrogen can significantly alter the molecule's properties. For example, the synthesis of N-substituted carbazole imidazolium (B1220033) salt derivatives has been explored to develop new antitumor agents. nih.gov
Studies on semi-synthetic aminocarbazole derivatives of heptaphylline and this compound have shown that the introduction of different amine-containing side chains at the formyl group can modulate cytotoxic activity. nih.gov Furthermore, the synthesis of derivatives where the aldehyde group of this compound is converted into an oxime has led to compounds with significantly increased cytotoxicity against certain cancer cell lines. researchgate.netresearchgate.net One such oxime derivative of this compound (compound IIi in the study) showed an IC50 value of 0.66 µM against the NCI-H187 cell line, which was four times more potent than the standard drug ellipticine. researchgate.net This highlights the potential for enhancing the biological potency of this compound through strategic modifications at various positions, including those involving the carbazole nitrogen and its substituents.
Molecular Mechanisms of Biological Activity in Preclinical Models
Investigation of Apoptosis Induction Pathways
7-Methoxyheptaphylline has been shown to induce apoptosis, or programmed cell death, through multiple molecular mechanisms. This involves the activation of specific enzymatic cascades, the modulation of proteins that either promote or inhibit cell death, and interaction with cell surface receptors that trigger the apoptotic process.
Activation of Caspase Cascades (e.g., Caspase-3, Caspase-8)
A central mechanism in apoptosis is the activation of a family of cysteine proteases known as caspases. Research indicates that this compound is involved in activating this cascade. In human colorectal adenocarcinoma (HT-29) cells, this compound was found to induce the cleavage of caspase-3. waocp.org Furthermore, when used in combination with TNF-related apoptosis-inducing ligand (TRAIL), it significantly boosted the cleavage, and therefore activation, of both caspase-3 and the initiator caspase-8. jst.go.jpnih.govresearchgate.net This suggests that the compound can sensitize cancer cells to apoptosis induced by external signals.
Studies in other cancer cell lines have confirmed these findings. Treatment with this compound led to the activation and cleavage of caspase-3 in human neuroblastoma (SH-SY5Y), prostate cancer (LNCaP), and breast cancer (4T1) cells. nih.govnih.govspandidos-publications.comspandidos-publications.com The cleavage of caspase-3 is a critical execution step in apoptosis, responsible for the breakdown of numerous cellular proteins and the characteristic morphological changes of a dying cell.
Modulation of Pro-apoptotic and Anti-apoptotic Protein Expression (e.g., Bax, Bcl-2, Bid, XIAP)
The commitment to apoptosis is tightly regulated by the balance between pro-apoptotic and anti-apoptotic proteins, particularly those belonging to the Bcl-2 family. This compound has been demonstrated to shift this balance in favor of cell death.
In human retinoblastoma (Y-79) cells, the compound prompted an upregulation of the pro-apoptotic protein Bax while simultaneously downregulating the anti-apoptotic protein Bcl-2. nih.govsemanticscholar.org A similar effect was observed in neuroblastoma SH-SY5Y cells, where this compound increased Bax levels and decreased the levels of anti-apoptotic proteins Mcl-1 and Bcl-xL. nih.govspandidos-publications.com In HT-29 cells, the compound was also found to decrease the levels of anti-apoptotic proteins Bcl-2 and survivin. nih.gov
Furthermore, this compound can influence the BH3-only protein Bid, which links the extrinsic (death receptor) and intrinsic (mitochondrial) apoptotic pathways. In HT-29 cells, the compound induced the activation of Bid into its truncated form, tBid, which can amplify the apoptotic signal. jst.go.jp While some research has noted the suppression of X-linked inhibitor-of-apoptosis protein (XIAP) by the related compound heptaphylline (B100896), specific findings on this compound's direct effect on XIAP are less defined in the reviewed literature. researchgate.net
| Protein | Family/Function | Effect of this compound | Cell Line Model | Reference |
|---|---|---|---|---|
| Bax | Pro-apoptotic (Bcl-2 family) | Upregulation/Increased Level | Y-79, SH-SY5Y | nih.govspandidos-publications.comnih.govsemanticscholar.org |
| Bcl-2 | Anti-apoptotic (Bcl-2 family) | Downregulation/Decreased Level | Y-79, HT-29 | nih.govnih.govsemanticscholar.org |
| Bid | Pro-apoptotic (BH3-only) | Activation (cleavage to tBid) | HT-29 | jst.go.jp |
| Bcl-xL | Anti-apoptotic (Bcl-2 family) | Decreased Level | SH-SY5Y | nih.gov |
| Mcl-1 | Anti-apoptotic (Bcl-2 family) | Decreased Level | SH-SY5Y | nih.gov |
| Survivin | Inhibitor of Apoptosis (IAP) | Decreased Level | HT-29 | nih.gov |
Role of Death Receptors (e.g., DR5) in Apoptotic Signaling
The extrinsic apoptosis pathway is initiated by the binding of ligands to death receptors on the cell surface. Research has specifically implicated this compound in the regulation of Death Receptor 5 (DR5), a receptor for TRAIL. jst.go.jpjst.go.jp
In HT-29 colorectal adenocarcinoma cells, this compound was shown to increase the expression of DR5 at both the mRNA and protein levels in a concentration-dependent manner. jst.go.jpnih.gov This upregulation of DR5 sensitizes the cancer cells to TRAIL, leading to enhanced apoptosis when the two agents are combined. jst.go.jp The mechanism for this upregulation was identified as being mediated through the c-Jun N-terminal kinase (JNK) pathway. jst.go.jpnih.gov Activation of the JNK pathway by this compound leads to increased DR5 expression, which in turn facilitates greater caspase-8 and caspase-3 activation upon TRAIL binding, ultimately intensifying cancer cell death. jst.go.jpjst.go.jp
Cell Cycle Perturbation and Arrest Mechanisms
In addition to inducing apoptosis, this compound can disrupt the normal progression of the cell cycle, a key process that allows for cell proliferation. By interfering with this cycle, the compound can halt the division of cancer cells.
Induction of Specific Cell Cycle Phase Arrest (e.g., S-phase)
Flow cytometry analysis has revealed that this compound can cause cell cycle arrest at a specific phase. In studies using Y-79 human retinoblastoma cells, treatment with the compound led to a significant accumulation of cells in the S-phase of the cell cycle. nih.govsemanticscholar.orgmedscape.comresearchgate.net S-phase is the stage where the cell synthesizes new DNA in preparation for division. An arrest in this phase indicates an interruption of DNA replication, which can prevent the cell from proceeding to mitosis and ultimately trigger apoptosis if the damage or interruption cannot be resolved.
Regulation of Cyclin and Cyclin-Dependent Kinase Expression
The progression through the cell cycle is driven by the sequential activation of enzymes called cyclin-dependent kinases (CDKs), which are themselves regulated by binding to proteins called cyclins. This compound exerts its cell cycle-arresting effects by modulating the expression of these critical regulatory proteins.
In Y-79 retinoblastoma cells, treatment with this compound resulted in a concentration-dependent decrease in the expression levels of Cyclin A, Cyclin E, and Cyclin D1. nih.govsemanticscholar.org These cyclins are crucial for different phases of the cell cycle; Cyclin D1 is important for the G1 phase, while Cyclin E and Cyclin A are essential for the transition into and progression through the S-phase. The observed reduction in these cyclins is consistent with the S-phase arrest, as the loss of Cyclin A and Cyclin E would disrupt the activity of their partner kinase, CDK2, which is vital for DNA replication.
| Protein | Function/Associated Phase | Effect of this compound | Cell Line Model | Reference |
|---|---|---|---|---|
| Cyclin A | S and G2 phase progression | Downregulation/Decreased Expression | Y-79 | nih.govsemanticscholar.org |
| Cyclin E | G1 to S phase transition | Downregulation/Decreased Expression | Y-79 | nih.govsemanticscholar.org |
| Cyclin D1 | G1 phase progression | Downregulation/Decreased Expression | Y-79 | nih.govsemanticscholar.org |
Modulation of Intracellular Signaling Pathways
This compound has been shown to influence a number of signaling pathways that are crucial in the development and progression of cancer. Its ability to modulate these pathways underscores its potential as a multi-targeted anticancer agent.
Inhibition or Activation of MAPK Pathways (e.g., JNK, p38, ERK, MAPK13)
The mitogen-activated protein kinase (MAPK) pathways are critical regulators of cellular processes including proliferation, differentiation, and apoptosis. Research indicates that this compound can differentially modulate various arms of the MAPK signaling cascade.
In human colorectal adenocarcinoma HT-29 cells, this compound was found to enhance the expression of death receptor 5 (DR5) through the JNK pathway, thereby augmenting TRAIL-induced apoptosis. researchgate.net Conversely, in LNCaP prostate cancer cells, the compound inhibited the expression of phosphorylated ERK (pERK) and MAPK13. nih.govnih.govspandidos-publications.com Western blot analysis revealed that while this compound treatment led to the activation of p38, it concurrently inhibited pERK and MAPK13 expression in a time-dependent manner in LNCaP cells. nih.gov This suggests a cell-type specific and context-dependent modulation of MAPK pathways. The duration of JNK and p38 activation appears to be a critical determinant of cell fate, with prolonged activation often leading to apoptosis. nih.gov
Table 1: Effect of this compound on MAPK Pathway Components
| Cell Line | Pathway Component | Effect of this compound | Reference |
|---|---|---|---|
| HT-29 | JNK | Activation (leading to increased DR5 expression) | researchgate.net |
| LNCaP | pERK | Inhibition | nih.govnih.govspandidos-publications.com |
| LNCaP | MAPK13 | Inhibition | nih.govnih.govspandidos-publications.com |
| LNCaP | p38 | Activation | nih.gov |
Crosstalk with NF-κB and STAT3 Signaling
The NF-κB and STAT3 signaling pathways are frequently hyperactivated in cancer, promoting cell survival, proliferation, and inflammation. Studies have shown that this compound can effectively inhibit both of these critical pathways.
In 4T1 breast cancer cells, treatment with this compound resulted in a reduction in the levels of both NF-κB and STAT3. nih.govnih.govspandidos-publications.com Further investigation in LNCaP cells demonstrated that the compound specifically inhibited the phosphorylation of the p65 subunit of NF-κB. nih.govnih.govspandidos-publications.com This inhibition of NF-κB and STAT3 activation is a key mechanism contributing to the anticancer effects of this compound. The interplay between these pathways is complex, with evidence suggesting a physical association between NF-κB and STAT3 in some cancer cells. oncommunity.org
Influence on PI3K/Akt and GSK-3 Signaling
The PI3K/Akt pathway is a central regulator of cell survival and proliferation, and its aberrant activation is a hallmark of many cancers. Glycogen (B147801) synthase kinase-3 (GSK-3) is a downstream effector in this pathway and is also implicated in various cellular processes.
In preclinical models, this compound has demonstrated the ability to modulate this axis. Western blot analysis showed that this compound treatment leads to the activation of Akt in LNCaP cells. nih.gov In contrast, in SH-SY5Y neuroblastoma cells, the compound activated the cleaving of caspase-3 and GSK-3, while suppressing anti-apoptotic proteins. nih.gov It also inhibited phosphorylated GSK-3 in H₂O₂-induced SH-SY5Y cell death models. nih.govnih.govspandidos-publications.com The role of GSK-3 in cancer is multifaceted, acting as both a tumor promoter and suppressor depending on the context. mdpi.com Its inactivation is often a consequence of Akt activation in cancer. mdpi.comfrontiersin.org
Impact on Wnt/β-catenin Pathway Components
The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and tissue homeostasis, and its dysregulation is strongly associated with cancer. One study, which has since been issued with an expression of concern, reported that this compound could inhibit the Wnt/β-catenin signaling pathway in Y79 human retinoblastoma cells. researchgate.netnih.gov The study claimed that with increasing concentrations of the compound, the protein expression levels of Wnt and β-catenin decreased. researchgate.net However, due to the expression of concern regarding the reliability of the data, these findings should be interpreted with caution. nih.gov
Molecular Target Identification and Binding Dynamics
Identifying the direct molecular targets of a compound is crucial for understanding its mechanism of action and for rational drug development.
Receptor Binding Studies and Ligand-Protein Interactions
Molecular docking analyses have provided significant insights into the potential binding targets of this compound. These computational studies predict that Transforming growth factor-β-activated kinase 1 (TAK1), a key kinase in the MAP3K family, is a primary target of the compound. nih.govnih.govspandidos-publications.comresearchgate.net
The docking simulations revealed specific interactions between this compound and the ATP-binding pocket of TAK1. nih.gov The carbazole (B46965) ring of the compound is predicted to engage in several types of interactions, including:
Pi-Pi stacking with Tyrosine 106. nih.gov
Pi-sigma interactions with Valine 50 and Leucine 163. nih.gov
Pi-alkyl interactions with Valine 42, Alanine 61, and Alanine 107. nih.gov
Pi-sulfur interaction with Methionine 104. nih.gov
Furthermore, the aldehyde and hydroxy substituents on the compound are predicted to form hydrogen bonds with Aspartate 175 in the DFG motif of TAK1, a residue critical for the kinase's catalytic activity. nih.gov These interactions suggest a strong binding affinity and a plausible mechanism for the inhibition of TAK1 kinase activity by this compound.
Table 2: Predicted Interactions between this compound and TAK1 Kinase
| Interaction Type | Interacting Residue in TAK1 | Interacting Moiety of this compound | Reference |
|---|---|---|---|
| Pi-Pi Stacked | Tyr106 | Carbazole ring | nih.gov |
| Pi-Sigma | Val50, Leu163 | Carbazole ring | nih.gov |
| Pi-Alkyl | Val42, Ala61, Ala107 | Carbazole ring | nih.gov |
| Pi-Sulfur | Met104 | Carbazole ring | nih.gov |
| Hydrogen Bond | Asp175 | Aldehyde and hydroxy substituents | nih.gov |
Enzyme Inhibition Profiling
Research into the enzyme inhibition profile of this compound has revealed nuanced interactions. While some carbazole alkaloids are known to inhibit topoisomerase II, studies on this compound have shown it to be less potent in this regard compared to its parent compound, heptaphylline. waocp.org One study indicated that while heptaphylline showed topoisomerase II inhibitory activity, this compound's effect was not significant. waocp.org
In the context of neuroprotection, the effect of this compound on acetylcholinesterase (AChE), an enzyme critical in the pathology of Alzheimer's disease, has been investigated. One study reported that this compound lacked a direct inhibitory effect on AChE. mdpi.comsemanticscholar.org However, a separate in-silico molecular docking study suggested that this compound, along with other compounds from Clausena harmandiana, displayed stable binding interactions with Torpedo californica acetylcholinesterase (TcAChE). acgpubs.org This computational analysis predicted that this compound could interact with the peripheral anionic site of TcAChE, similar to standard anti-Alzheimer's drugs, suggesting it as a potential candidate for an anti-acetylcholinesterase inhibitor agent. acgpubs.org
Computational Approaches to Target Identification
Molecular docking simulations have been instrumental in identifying potential biological targets for this compound. A key finding from these computational studies is the identification of TGF-β-activated kinase 1 (TAK1) as a primary target. nih.govnih.govspandidos-publications.com Molecular docking analysis revealed that this compound can bind to TAK1 kinase, and this interaction is thought to mediate both its anticancer and neuroprotective effects. nih.govnih.gov The binding is characterized by multiple interactions with amino acid residues within the kinase domain.
Another significant computational finding is the predicted interaction of this compound with acetylcholinesterase. acgpubs.org As mentioned previously, molecular docking studies using the AutoDock program indicated stable binding to the TcAChE enzyme, suggesting a potential mechanism for its neuroprotective properties. acgpubs.org These in-silico approaches provide a valuable framework for understanding the polypharmacological nature of this compound and guide further experimental validation of its molecular targets.
Cellular Response Characterization in In Vitro Models
The cellular effects of this compound have been extensively studied in various in vitro models, revealing its dual role in inducing cancer cell death and protecting neuronal cells.
Studies on Various Cancer Cell Lines
This compound has demonstrated cytotoxic activity against a range of cancer cell lines.
Colorectal Cancer: In HT-29 human colon adenocarcinoma cells, this compound has been shown to induce apoptosis. waocp.org It enhances TRAIL-induced apoptosis by upregulating the expression of death receptor 5 (DR5) through the JNK signaling pathway. jst.go.jpresearchgate.net While less potent than heptaphylline, this compound has the advantage of not affecting normal colon cells. jst.go.jp
Retinoblastoma: The compound has been found to have anticancer effects against human retinoblastoma cells by inducing S-phase cell cycle arrest, mitochondrial apoptosis, and inhibiting the Wnt/β-catenin signaling pathway. medscape.com
Prostate Cancer: Studies on LNCaP prostate cancer cells have shown that this compound can inhibit cell growth and proliferation. nih.gov It was observed to inhibit the expression of proteins such as phospho-p65, Erk, and MAPK13 in these cells. nih.govspandidos-publications.com
Breast Cancer: In the 4T1 breast cancer cell line, this compound induced cell death and reduced the levels of NF-κB and STAT3. nih.govspandidos-publications.com
Liver Cancer: The compound induced cell death in HepG2 liver cancer cells. nih.govspandidos-publications.comspandidos-publications.comspandidos-publications.com
Lung Cancer: this compound has shown cytotoxicity against the NCI-H187 human small cell lung cancer cell line. nrct.go.th
Other Cancer Cell Lines: Cytotoxicity has also been observed against KB (human epidermoid carcinoma of the oral cavity) and SH-SY5Y (neuroblastoma) cell lines. nih.govspandidos-publications.comspandidos-publications.comnrct.go.th
Table 1: Effects of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | Observed Effects | Citations |
|---|---|---|---|
| HT-29 | Colorectal Adenocarcinoma | Induces apoptosis; enhances TRAIL-induced apoptosis via DR5 upregulation. | waocp.orgjst.go.jpresearchgate.net |
| Y79 | Retinoblastoma | Induces S-phase cell cycle arrest and mitochondrial apoptosis; inhibits Wnt/β-catenin pathway. | medscape.com |
| LNCaP | Prostate Cancer | Inhibits cell growth and proliferation; inhibits phospho-p65, Erk, and MAPK13. | nih.govnih.govspandidos-publications.com |
| 4T1 | Breast Cancer | Induces cell death; reduces NF-κB and STAT3 levels. | nih.govspandidos-publications.com |
| HepG2 | Liver Cancer | Induces cell death. | nih.govspandidos-publications.comspandidos-publications.comspandidos-publications.com |
| NCI-H187 | Small Cell Lung Cancer | Cytotoxic activity. | nrct.go.th |
| KB | Epidermoid Carcinoma | Cytotoxic activity. | nrct.go.th |
| SH-SY5Y | Neuroblastoma | Induces cell death. | nih.govspandidos-publications.comspandidos-publications.com |
Mechanistic Neuroprotection Studies in Neuronal Cell Models
This compound has demonstrated significant neuroprotective effects in neuronal cell models, particularly against oxidative stress. In SH-SY5Y neuroblastoma cells and NG108-15 neuronal cells, the compound provided protection against hydrogen peroxide (H₂O₂)-induced cell death. nih.govnih.govspandidos-publications.comresearchgate.net Mechanistically, this neuroprotection is associated with the inhibition of pro-apoptotic proteins like cleaved caspase-3 and the activation of anti-apoptotic proteins. nih.govnih.gov The neuroprotective effect is also linked to the inhibition of glycogen synthase kinase-3 (GSK-3). nih.govnih.gov These findings suggest that this compound's neuroprotective actions are mediated, at least in part, through the modulation of apoptotic pathways and key regulatory kinases. nih.govnih.gov
In Vitro Anti-metastatic and Anti-proliferative Mechanisms
The anti-cancer activity of this compound extends to the inhibition of metastasis and proliferation. In vitro studies have shown that it can inhibit the migration and invasion of HT-29 and 4T1 cancer cells. nih.govnih.gov This anti-metastatic effect in HT-29 cells is associated with the inhibition of phospho-Erk and matrix metalloproteinase-9 (MMP-9). nih.govspandidos-publications.com Furthermore, in 4T1 cells, this compound was found to inhibit the activation of NF-κB and STAT3, key transcription factors involved in cell proliferation and survival. nih.gov The anti-proliferative effects against LNCaP prostate cancer cells were observed to be dose-dependent. nih.gov In retinoblastoma cells, the anti-proliferative action is mediated by inducing S-phase cell cycle arrest. medscape.com
Future Research Trajectories for 7 Methoxyheptaphylline
Exploration of Novel Biological Targets and Polypharmacology
Future investigations should aim to uncover the full spectrum of molecular targets of 7-Methoxyheptaphylline, moving beyond its currently identified interactions. The compound's ability to modulate multiple signaling pathways suggests a polypharmacological profile, a characteristic increasingly recognized as advantageous for treating complex multifactorial diseases. nih.govnih.govresearchgate.net
Initial studies have identified TGF-β-activated kinase 1 (TAK1) as a direct target, influencing downstream pathways such as NF-κB, STAT3, Erk, and MAPK13. nih.govnih.govspandidos-publications.com This interaction appears central to its dual neuroprotective and anticancer effects. nih.govnih.gov In neuronal cells, this compound protects against oxidative stress-induced apoptosis by inhibiting pro-apoptotic proteins like P-glycogen synthase kinase (GSK)-3 and cleaved caspase-3, while activating anti-apoptotic proteins. nih.gov Conversely, in cancer cells, it promotes apoptosis by activating these same proteins. nih.gov
The compound's influence extends to enhancing TRAIL-induced apoptosis in colorectal adenocarcinoma cells by upregulating Death Receptor 5 (DR5) via the JNK pathway. jst.go.jpnih.gov This sensitizing effect highlights its potential in combination therapies. researchgate.net Furthermore, its antioxidant properties and ability to inhibit acetylcholinesterase suggest a role in neurodegenerative disorders like Alzheimer's disease. nih.govsemanticscholar.org
A summary of the diverse biological activities and molecular targets of this compound is presented below:
| Biological Activity | Molecular Target/Pathway | Cell/Model System |
|---|---|---|
| Anticancer | TAK1, NF-κB, STAT3, Erk, MAPK13, DR5, JNK | SH-SY5Y, 4T1, HT29, HepG2, LNCaP, NCI-H187, KB |
| Neuroprotection | TAK1, GSK-3, Caspase-3 | SH-SY5Y neuronal cells |
| Antioxidant | Radical scavenging | In vitro assays |
| Acetylcholinesterase Inhibition | AChE | In vitro assays |
Future research should employ high-throughput screening and computational modeling to identify additional binding partners and further unravel its complex pharmacology.
Advanced Preclinical In Vivo Mechanistic Investigations
While initial in vivo studies have demonstrated the anti-metastatic potential of this compound in a 4T1-Luc mouse model, further advanced preclinical investigations are warranted. nih.govnih.gov Future studies should utilize a broader range of cancer xenograft and patient-derived xenograft (PDX) models to validate its efficacy across different tumor types.
Mechanistic studies in these animal models should focus on confirming the in vivo relevance of the signaling pathways identified in vitro, such as the TAK1 and JNK pathways. nih.govjst.go.jp This can be achieved through the analysis of tumor tissues for the expression and activation of key proteins. Additionally, investigating the compound's effect on the tumor microenvironment, including angiogenesis and immune cell infiltration, will provide a more comprehensive understanding of its in vivo mechanism of action.
Innovative Synthetic Routes for Enhanced Bioactivity
The synthesis and modification of the this compound scaffold present a promising avenue for developing derivatives with enhanced potency and selectivity. nrct.go.thnih.gov Nineteen carbazole (B46965) alkaloids have been synthesized by modifying heptaphylline (B100896) and this compound. nih.gov One derivative, in particular, demonstrated significantly stronger cytotoxicity against the NCI-H187 cancer cell line compared to the parent compound and the standard drug ellipticine. nih.gov
Future synthetic efforts could focus on structure-activity relationship (SAR) studies to identify the key functional groups responsible for its biological activities. For instance, creating a library of analogs with modifications at various positions of the carbazole nucleus could lead to the discovery of compounds with improved targeting of specific proteins like TAK1 or DR5. nih.govjst.go.jp Total synthesis approaches have been developed for this compound and related carbazole alkaloids, providing a foundation for the generation of novel derivatives. researchgate.net
Integration of Omics Technologies for Comprehensive Mechanistic Insight
To gain a holistic understanding of the cellular response to this compound, the integration of "omics" technologies is crucial. Transcriptomics (RNA-seq), proteomics, and metabolomics can provide an unbiased and comprehensive view of the global changes in gene expression, protein levels, and metabolic pathways upon treatment with the compound.
These technologies can help to identify novel signaling pathways and biological processes modulated by this compound, potentially revealing unexpected mechanisms of action and new therapeutic applications. researchgate.net For example, omics data could elucidate the metabolic reprogramming that occurs in cancer cells following treatment or uncover novel neuroprotective pathways.
Development of Advanced Delivery Systems for Targeted Research Applications
To improve the therapeutic potential and facilitate targeted research applications of this compound, the development of advanced delivery systems is essential. tbzmed.ac.ir Given its lipophilic nature, formulating the compound into nanoparticles, liposomes, or other drug delivery vehicles could enhance its solubility, bioavailability, and tumor-targeting capabilities. researchgate.net
These advanced delivery systems can be engineered to release the compound in a controlled manner at the desired site of action, thereby minimizing off-target effects and maximizing therapeutic efficacy. tbzmed.ac.ir For in vivo research, targeted delivery systems can be used to specifically deliver this compound to tumors or the central nervous system, allowing for a more precise investigation of its mechanisms of action in different disease contexts.
Q & A
Basic: What is the structural distinction between Heptaphylline and 7-Methoxyheptaphylline, and how does this modification influence its bioactivity?
Answer: Heptaphylline is a carbazole alkaloid with a core indole structure, while this compound introduces a methoxy (-OCH₃) group at the 7th position of the aromatic ring. This substitution enhances electron density and steric effects, potentially altering binding affinity to biological targets. Initial cytotoxicity assays indicate that the methoxy group improves apoptosis-inducing activity in colorectal adenocarcinoma cells compared to the parent compound . For structural validation, nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are recommended to confirm regioselective modification.
Basic: What are standard protocols for synthesizing this compound, and how is purity validated?
Answer: Synthesis typically involves regioselective methoxylation of Heptaphylline using methyl iodide or dimethyl sulfate under alkaline conditions. Post-synthesis, reverse-phase HPLC (e.g., C18 column, gradient elution with methanol/water) is employed for purification and quantification, achieving >95% purity . Validation includes UV-Vis spectroscopy for λmax determination and tandem mass spectrometry (MS/MS) for fragmentation pattern analysis. For reproducibility, detailed protocols should specify reaction time, temperature, and solvent ratios .
Advanced: How to design experiments investigating this compound’s role in TRAIL-induced apoptosis via JNK/DR5 pathways?
Answer: Use a three-pronged approach:
In vitro models: Treat colorectal adenocarcinoma cells (e.g., HCT-116) with this compound ± TRAIL, then assess apoptosis via Annexin V/PI staining and caspase-3/7 activation.
Pathway inhibition: Co-treat with JNK inhibitors (e.g., SP600125) to confirm DR5 upregulation dependency.
Western blotting: Quantify phosphorylated JNK, DR5, and downstream effectors (e.g., Bcl-2/Bax ratio). Include dose-response curves (IC₅₀ calculations) and statistical validation (ANOVA with post-hoc tests) .
Advanced: How to resolve contradictions in reported cytotoxicity data for this compound across cell lines?
Answer: Discrepancies may arise from variations in cell culture conditions (e.g., serum concentration, passage number) or assay endpoints (e.g., MTT vs. resazurin). Standardize protocols per CONSORT guidelines:
- Use identical cell lines sourced from authenticated repositories (e.g., ATCC).
- Normalize data to vehicle controls and include positive controls (e.g., doxorubicin).
- Perform meta-analysis of existing datasets to identify confounding variables .
Advanced: What methodologies are optimal for studying this compound’s pharmacokinetics and bioavailability?
Answer: Employ LC-MS/MS for plasma pharmacokinetic profiling in rodent models:
- Sample preparation: Solid-phase extraction (SPE) to isolate the compound from biological matrices.
- Parameters: Measure Cmax, Tmax, AUC₀–24h, and half-life (t½).
- Tissue distribution: Use quantitative whole-body autoradiography (QWBA) or MALDI imaging.
- Metabolite identification: Incubate with liver microsomes and analyze via UPLC-QTOF-MS .
Advanced: How to formulate a FINER-compliant research question on this compound’s synergy with existing chemotherapeutics?
Answer: Apply the FINER framework:
- Feasible: "Does this compound enhance paclitaxel efficacy in triple-negative breast cancer (TNBC) models at clinically achievable doses?"
- Novel: Focus on understudied pathways (e.g., CYP4Z1 inhibition).
- Ethical: Use patient-derived xenografts (PDX) instead of primary human samples.
- Relevant: Align with NIH priorities for combination therapies. Validate through dose-matrix experiments and Chou-Talalay synergy analysis .
Advanced: How to ensure validity in bioactivity assays for this compound’s anti-inflammatory effects?
Answer:
- Positive/Negative controls: Use dexamethasone (anti-inflammatory) and LPS (pro-inflammatory inducer).
- Endpoint diversity: Measure cytokine levels (ELISA for TNF-α, IL-6) and NF-κB nuclear translocation (confocal microscopy).
- Blinding: Assign treatment groups randomly and analyze data blinded to reduce bias.
- Statistical power: Calculate sample size a priori using G*Power software (α=0.05, β=0.2) .
Advanced: What strategies are recommended for SAR studies on this compound derivatives?
Answer:
Scaffold modification: Synthesize analogs with substituents at positions 3, 5, and 9 to assess electronic/steric effects.
In silico modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding to targets like β-catenin.
Biological validation: Compare cytotoxicity (IC₅₀) and apoptosis induction across analogs.
Data documentation: Report logP, polar surface area, and hydrogen-bonding capacity for QSAR analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
